N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODBYTWBWLWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Azetidine-3-ol
Azetidine-3-ol undergoes sulfonylation with cyclohexanesulfonyl chloride in the presence of a base. Triethylamine (TEA) or dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C yields 3-(cyclohexylsulfonyl)azetidine with 85–92% purity. Mechanochemical methods, such as ball milling, enhance reaction efficiency by reducing solvent use and reaction time.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine (2.5 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Alternative Oxidation Route
An aerobic oxidation strategy employs 1-(cyclohexylthio)azetidine-3-ol with a nitroxyl radical catalyst (e.g., TEMPO) and trichloroisocyanuric acid (TCCA) under oxygen flow. This method achieves 90% conversion but requires rigorous temperature control (40–50°C).
Synthesis of 4-(2-Bromoacetyl)phenylacetamide
Friedel-Crafts Acylation
4-Aminophenylacetamide is acetylated using acetyl chloride in acetic anhydride, followed by bromination with N-bromosuccinimide (NBS) in carbon tetrachloride. The bromoacetyl intermediate is isolated via column chromatography (petroleum ether/ethyl acetate, 3:1).
Optimization Insights
Final Coupling and Characterization
Nucleophilic Substitution
3-(Cyclohexylsulfonyl)azetidine reacts with 4-(2-bromoacetyl)phenylacetamide in acetonitrile under reflux (82°C) for 12 hours. Potassium carbonate (3.0 equiv) facilitates deprotonation, yielding the target compound in 68–75% yield.
Critical Parameters
Palladium-Catalyzed Cross-Coupling
A patent-derived method employs Pd(PPh₃)₄ (5 mol%) and potassium tert-butoxide in toluene at 110°C. This approach achieves higher yields (82%) but incurs higher costs due to catalyst usage.
Comparative Analysis
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Nucleophilic | 68–75% | 95% | High |
| Palladium-Catalyzed | 82% | 98% | Moderate |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the acetamide group and the chair conformation of the cyclohexylsulfonyl moiety.
Industrial Scalability and Challenges
Byproduct Management
The primary byproduct, N-(4-(2-hydroxyethyl)phenyl)acetamide , forms via hydrolysis and is removed via aqueous extraction.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Predicted using QSPR models; experimental data unavailable.
Key Observations:
- Lipophilicity : The target compound’s cyclohexylsulfonyl group increases logP compared to hydroxyl/methoxy analogs (), suggesting greater membrane permeability but lower aqueous solubility.
- Dihedral Angles : In , dichlorophenyl analogs exhibit variable dihedral angles (44.5–77.5°) between aromatic rings, influencing molecular planarity and packing. The target compound’s azetidine sulfonyl group may impose similar conformational constraints.
Highlights:
Chlorinated analogs (e.g., 3,4-dichlorophenyl) may enhance binding to hydrophobic enzyme pockets .
Insights:
The benzothiazole-acetamide derivative () demonstrates π-stacking interactions (3.9–3.94 Å) and hydrogen bonding, critical for solid-state stability and possibly bioavailability. The 84.9° dihedral angle between benzothiazole and phenol rings indicates non-planarity, which could reduce intercalation into DNA or enzymes compared to flatter analogs .
Target Compound’s Unique Features:
- Cyclohexyl Moiety : May reduce toxicity compared to halogenated analogs () but increase CYP450-mediated metabolism due to bulkiness.
Biological Activity
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound belonging to the class of azetidine derivatives. Its unique structural features, including a cyclohexylsulfonyl group and a substituted phenyl moiety, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Cyclohexylsulfonyl group : Enhances lipophilicity and may improve membrane permeability.
- Phenylacetamide backbone : Common in many pharmaceutical agents, providing a platform for various substitutions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study involving N-substituted chloroacetamides highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
The structural attributes of the compound are believed to influence its antimicrobial efficacy, with specific substituents enhancing lipophilicity, thereby facilitating cellular uptake and interaction with bacterial membranes.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may disrupt cellular processes through inhibition of key enzymes or interference with protein synthesis pathways, similar to other azetidine derivatives .
Study 1: Antimicrobial Screening
In a systematic screening of newly synthesized azetidine derivatives, compounds with similar structures were evaluated for their antimicrobial potential. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial activity against various pathogens. The presence of lipophilic groups was correlated with enhanced activity against Gram-positive bacteria .
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis was utilized to predict the biological activity of related compounds. This approach demonstrated that specific structural features, such as halogen substitutions on the phenyl ring, could enhance antimicrobial potency by improving the ability of the compound to penetrate bacterial membranes .
Data Table: Comparative Biological Activity
| Compound Name | Structure Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | Chloroacetamide | High (S. aureus, MRSA) | Moderate (E. coli) | Moderate (C. albicans) |
| N-(4-Fluorophenyl)-2-chloroacetamide | Chloroacetamide | High (S. aureus, MRSA) | Low (E. coli) | Low (C. albicans) |
| This compound | Azetidine Derivative | TBD | TBD | TBD |
Q & A
Q. What strategies enhance the compound’s solubility for in vivo applications without compromising activity?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or cyclodextrin complexes.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous solubility and reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
